molecular formula C21H19FN2O4S B322169 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide

Katalognummer: B322169
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: OVQQVTPUQWKCOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a complex organic compound with the molecular formula C21H19FN2O4S and a molecular weight of 414.45 g/mol . This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a fluorobenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyaniline, which is then reacted with sulfonyl chloride to form the sulfonyl derivative. This intermediate is further reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the purity and yield of the compound. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-4-fluorobenzamide
  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-4-chlorobenzamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C21H19FN2O4S

Molekulargewicht

414.5 g/mol

IUPAC-Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H19FN2O4S/c1-2-28-19-11-7-18(8-12-19)24-29(26,27)20-13-9-17(10-14-20)23-21(25)15-3-5-16(22)6-4-15/h3-14,24H,2H2,1H3,(H,23,25)

InChI-Schlüssel

OVQQVTPUQWKCOM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.